molecular formula C20H23N3O4S2 B2509089 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 921514-17-2

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2509089
CAS No.: 921514-17-2
M. Wt: 433.54
InChI Key: OBVRPJTXZGFUOT-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 4-ethoxyphenyl group at position 3 and an ethylthiophene sulfonamide moiety linked via an ethyl chain.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-3-17-9-12-20(28-17)29(25,26)21-13-14-23-19(24)11-10-18(22-23)15-5-7-16(8-6-15)27-4-2/h5-12,21H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVRPJTXZGFUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazinone core and a thiophene sulfonamide moiety. Its molecular formula is C21H25N5O3C_{21}H_{25}N_{5}O_{3} with a molecular weight of 395.5 g/mol. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cell signaling and apoptosis. Notably, compounds with similar structural motifs have been shown to inhibit anti-apoptotic proteins such as Bcl-2 and Mcl-1, which are often overexpressed in cancer cells, contributing to their resistance to therapies.

Key Mechanisms:

  • Binding Affinity : Compounds related to the thiophene sulfonamide core have demonstrated sub-micromolar binding affinities to Bcl-2 family proteins (Ki = 0.3-1 μM) .
  • Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in tumor cells through the mitochondrial pathway, making them potential candidates for cancer treatment .

Anticancer Properties

This compound has been investigated for its anticancer properties. The following table summarizes key findings from various studies:

Study Cell Line IC50 (μM) Mechanism
Study 1HL-60<10Apoptosis induction via mitochondrial pathway
Study 2MCF-75Inhibition of Bcl-xL and Mcl-1
Study 3A5498Disruption of protein-protein interactions

Case Studies

  • In Vitro Studies : In a study involving HL-60 cells, compounds with similar structures induced significant apoptosis, confirming their role as effective apoptosis inducers .
  • Structure-Based Screening : A virtual screening approach led to the identification of lead compounds that showed promising binding affinities to Mcl-1, suggesting that further optimization could enhance their therapeutic efficacy against resistant cancer types .
  • Pharmacological Evaluation : The compound's interaction with apoptotic pathways suggests potential applications in treating cancers that exhibit resistance due to overexpression of anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyridazine vs. Pyrimidine Derivatives
  • Target Compound : Pyridazine core (two adjacent nitrogen atoms) with sulfonamide and ethoxyphenyl substituents.
  • N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide (): Pyrimidine core (two non-adjacent nitrogen atoms) with fluorophenyl and methanesulfonamide groups.

Substituent Effects

Ethoxy vs. Chloro Substituents
  • Target Compound : 4-Ethoxyphenyl (electron-donating) and 5-ethylthiophene sulfonamide.
  • 5-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (): 4-Chlorophenyl (electron-withdrawing) and 5-chlorothiophene sulfonamide. Lipophilicity: Ethoxy (logP ~1.6) is less lipophilic than chloro (logP ~2.7), suggesting differences in membrane permeability.

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₂₂N₃O₄S₂ (inferred) ~428.5 g/mol 4-Ethoxyphenyl, 5-ethylthiophene
5-Chloro Analog (CAS 921554-55-4) C₁₆H₁₃Cl₂N₃O₃S₂ 430.3 g/mol 4-Chlorophenyl, 5-chlorothiophene
Benzyloxy Pyridazine 5a () C₁₇H₁₅N₃O₃S 341.4 g/mol Benzyloxy, benzenesulfonamide

Notes: The target compound’s inferred molecular weight is slightly lower than its chlorinated analog due to chlorine’s higher atomic mass. Benzyloxy derivatives (e.g., 5a) lack the thiophene-sulfonamide chain, reducing their complexity .

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